molecular formula C13H21N3O3 B1528056 tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate CAS No. 1251000-23-3

tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate

Cat. No.: B1528056
CAS No.: 1251000-23-3
M. Wt: 267.32 g/mol
InChI Key: ZFDPXTPNDZHDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₃H₂₁N₃O₃
CAS Number: 1251000-23-3
Molecular Weight: 267.33 g/mol
Structural Features: This compound contains a pyrazolo[4,3-b]pyridine core fused with a six-membered dihydro ring system. Key substituents include a hydroxyl (-OH) group at position 3, two methyl (-CH₃) groups at position 6, and a tert-butyl carbamate (Boc) group at position 4 . The tert-butyl group enhances steric bulk and stability, while the hydroxyl group contributes to hydrogen-bonding interactions.

Characterization typically involves IR, NMR, and mass spectrometry. For example, tert-butyl pyrido-indole derivatives in show IR peaks for C=O (1,665 cm⁻¹) and NH (3,307 cm⁻¹), and ¹H-NMR signals for aromatic protons (δ 7.81 ppm) and tert-butyl protons (δ 1.50 ppm) .

Properties

IUPAC Name

tert-butyl 6,6-dimethyl-3-oxo-1,2,5,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-12(2,3)19-11(18)16-7-13(4,5)6-8-9(16)10(17)15-14-8/h6-7H2,1-5H3,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDPXTPNDZHDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)NN2)N(C1)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation and Esterification

A common initial step involves the formation of tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate derivatives by alkylation of pyrazolo-pyridine cores using methyl iodide or similar alkylating agents in the presence of sodium hydride (NaH) as a base in tetrahydrofuran (THF) solvent at low temperature (0 °C). This step typically proceeds over 2–3 hours with yields around 90% (crude product) and is followed by aqueous workup and extraction with dichloromethane (DCM).

Hydroxy Substitution and Functional Group Transformations

Hydroxy substitution at the 3-position is introduced through epoxide ring-opening reactions or aminolysis of esters catalyzed by bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). For example, treatment of epoxide intermediates with ammonia in ethanol at 40 °C for 12 hours yields hydroxy-substituted intermediates.

Boc-Deprotection and Reductive Amination

Subsequent steps often involve Boc (tert-butoxycarbonyl) group deprotection under acidic conditions (e.g., HCl in methanol at 0 °C to 20 °C) and reductive amination to introduce various substituents at the nitrogen atoms, allowing structural diversification. These steps are critical for fine-tuning biological activity and are performed under controlled temperature and time to maximize yield and purity.

Detailed Experimental Data

Step Reactants/Intermediates Reaction Conditions Yield (%) Notes
1 tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate + NaH + MeI THF, 0 °C, 2–3 h ~90 (crude) Alkylation step; crude product used directly
2 Alkylated product + HCl/MeOH 0 °C to 20 °C, 3 h Not isolated Boc-deprotection; precipitation observed
3 Epoxide intermediates + NH3/H2O EtOH, 40 °C, 12 h Not isolated Hydroxy substitution via aminolysis
4 Amino alcohol intermediates + 6-chloropyrimidine-4-carbonyl chloride + Et3N DCM, 17 °C, 0.5 h 75.9 Coupling reaction; purified by column chromatography
5 (Z)-tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate + N2H4/H2O EtOH, 20 °C, 12 h 95 Hydrazine hydrate reduction; high yield

Purification Techniques

Purification of the crude products is typically achieved by a combination of:

  • Liquid-liquid extraction with organic solvents (e.g., DCM)
  • Column chromatography on silica gel for separation of regioisomers and removal of impurities
  • Preparative high-performance liquid chromatography (prep-HPLC) and supercritical fluid chromatography (SFC) for final product isolation and purity enhancement.

Research Findings and Optimization Insights

  • The use of sodium hydride as a base in THF at low temperature ensures controlled alkylation with minimal side reactions.
  • Epoxide ring-opening with ammonia provides an efficient route to introduce the hydroxy group selectively.
  • Boc-deprotection under mild acidic conditions avoids decomposition of sensitive pyrazolo-pyridine cores.
  • Reductive amination allows for structural diversification, critical for tailoring biological activity.
  • Hydrazine hydrate reduction in ethanol at room temperature yields high purity products with excellent yields (up to 95%).

Summary Table of Preparation Highlights

Parameter Conditions Outcome Reference
Alkylation NaH/MeI, THF, 0 °C, 3 h ~90% crude yield
Boc-Deprotection HCl/MeOH, 0–20 °C, 3 h Precipitation of product
Hydroxy Introduction NH3/H2O, EtOH, 40 °C, 12 h Completion confirmed by LCMS
Coupling Reaction Et3N, DCM, 17 °C, 0.5 h 75.9% yield, purified
Reduction N2H4/H2O, EtOH, 20 °C, 12 h 95% yield, purified

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate can undergo oxidation to form ketones or aldehydes.

  • Reduction: Hydrogenation reactions can reduce the pyrazolo[4,3-b]pyridine ring to form saturated derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups to the compound.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Hydrogen gas with palladium on carbon (Pd/C).

  • Substitution: Halogenating agents like bromine, nucleophiles such as sodium methoxide.

Major Products Formed:

  • Ketones or aldehydes from oxidation.

  • Saturated derivatives from reduction.

  • Substituted pyrazolo[4,3-b]pyridine derivatives from substitution.

Scientific Research Applications

Biological Applications

The compound has garnered interest due to its structural characteristics that suggest potential biological activities:

Medicinal Chemistry

  • Lead Compound for Drug Development : Its structural similarity to known pharmacologically active pyrazolo derivatives positions it as a candidate for developing new pharmaceuticals targeting various diseases.

Anti-inflammatory Properties

Compounds with similar structures have shown anti-inflammatory effects. This suggests potential applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can highlight unique characteristics and potential applications:

Compound NameStructural FeaturesUnique Characteristics
Tert-butyl 3-methylpyrazoleContains a methyl group instead of hydroxylPotentially different biological activity
Tert-butyl 5-methylpyrazoleMethyl substitution at a different positionMay exhibit distinct pharmacological properties
Tert-butyl 3-amino-pyrazoleAmino group replaces hydroxylIncreased potential for hydrogen bonding interactions

Case Studies and Research Findings

While detailed case studies specifically on tert-butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate are scarce, the following insights from related research provide context:

  • Synthesis and Characterization : A study highlighted the synthesis of various pyrazolo derivatives, emphasizing the importance of functional groups in determining biological activity .
  • Biological Screening : Research on similar compounds demonstrated promising results in inhibiting specific cancer cell lines and modulating inflammatory pathways .
  • Pharmacological Profiles : Compounds sharing structural similarities were evaluated for their pharmacokinetic properties, suggesting that modifications could enhance efficacy and reduce toxicity .

Mechanism of Action

The compound's mechanism of action varies depending on its application:

  • In biological systems, it can inhibit specific enzymes by binding to their active sites, interfering with normal cellular processes.

  • The compound may also interact with DNA or RNA, affecting gene expression and cellular replication.

Comparison with Similar Compounds

Structural Comparison

The following table compares the target compound with structurally related tert-butyl carbamate derivatives:

Compound Core Structure Substituents Key Functional Groups Molecular Formula
Target Compound Pyrazolo[4,3-b]pyridine 3-OH, 6,6-dimethyl Hydroxyl, tert-butyl carbamate C₁₃H₂₁N₃O₃
tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Pyrazolo[4,3-c]pyridine 3-hydroxymethyl, 1-methyl Hydroxymethyl, methyl, tert-butyl carbamate C₁₃H₂₁N₃O₃
tert-Butyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate Pyrido[4,3-b]indole 8-methyl Aromatic indole, tert-butyl carbamate C₁₇H₂₃N₂O₂
tert-Butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate Pyrazolo[4,3-c]pyridine 3-keto Ketone, tert-butyl carbamate C₁₂H₁₉N₃O₃

Key Observations :

  • Core Heterocycles : The target compound and its pyrazolo-pyridine analogs (e.g., ) differ in ring fusion positions (4,3-b vs. 4,3-c), influencing electronic and steric properties.
  • Substituent Effects : The 3-hydroxyl group in the target compound contrasts with hydroxymethyl (), keto (), or halogenated groups (e.g., 8-bromo in ), altering solubility and reactivity.
Physical and Spectral Properties
Property Target Compound tert-Butyl 8-methyl-pyridoindole tert-Butyl 3-hydroxymethyl-pyrazolo[4,3-c]pyridine
Melting Point Not reported 167–168°C Not reported
IR Peaks O-H (~3,300 cm⁻¹), C=O (~1,665 cm⁻¹) C=O (1,665 cm⁻¹), NH (3,307 cm⁻¹) O-H (~3,400 cm⁻¹), C=O (~1,700 cm⁻¹)
¹H-NMR Signals tert-butyl (δ ~1.50 ppm), aromatic protons (δ ~6.5–7.8 ppm) tert-butyl (δ 1.50 ppm), aromatic (δ 7.81 ppm) tert-butyl (δ ~1.50 ppm), hydroxymethyl (δ ~3.5–4.0 ppm)
Solubility Likely polar aprotic solvents (DMSO, DMF) Soluble in chloroform Moderate solubility in DMSO

Key Observations :

  • Melting Points : Pyrido-indole derivatives (e.g., ) exhibit higher melting points (167–186°C) compared to pyrazolo-pyridines, likely due to stronger π-π stacking in aromatic systems.
  • Spectral Shifts : The tert-butyl group consistently appears at δ ~1.50 ppm in ¹H-NMR across analogs. Hydroxyl or hydroxymethyl groups show broad peaks in IR (~3,300–3,400 cm⁻¹) and distinct NMR shifts (δ 3.5–4.0 ppm for hydroxymethyl).

Biological Activity

tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate , with CAS Number 1251000-23-3, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and structure-activity relationships (SAR).

  • Molecular Formula : C₁₃H₂₁N₃O₃
  • Molecular Weight : 267.32 g/mol
  • Purity : Minimum purity of 95% is noted in various sources .

Anticancer Properties

Recent studies have highlighted the potential of pyrazolo[4,3-b]pyridines, including tert-butyl derivatives, as anticancer agents. The following table summarizes key findings from various studies:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa7.01 ± 0.60Topoisomerase-IIa inhibition
Compound BA5490.30VEGF-induced proliferation inhibition
Compound CHCT11625 nMCDK2 inhibition
Compound DNCIH4608.55 ± 0.35Microtubule disassembly

These findings indicate that compounds structurally related to tert-butyl pyrazolo[4,3-b]pyridine may exhibit significant anticancer activity through various mechanisms, including topoisomerase inhibition and disruption of microtubule dynamics .

Anti-inflammatory Effects

Pyrazolo compounds have also been investigated for their anti-inflammatory properties. For instance, derivatives have shown promise in reducing inflammation markers in cellular models, suggesting a potential role in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial activity of pyrazolo derivatives has been documented against various pathogens, including Mycobacterium tuberculosis. The compound's structure allows for interactions that may inhibit bacterial growth, although specific data on tert-butyl 3-hydroxy derivatives remains limited .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of tert-butyl 3-hydroxy derivatives typically involves multi-step reactions starting from readily available pyrazole precursors. The synthesis pathway often includes:

  • Formation of Pyrazole Ring : Utilizing condensation reactions between hydrazines and carbonyl compounds.
  • Functionalization : Introducing tert-butyl and hydroxyl groups through appropriate substitution reactions.

The SAR studies suggest that modifications at the C-3 and C-4 positions significantly influence biological activity. For example, the presence of electron-donating groups enhances anticancer potency by improving binding affinity to target proteins involved in cell cycle regulation .

Study 1: Antitumor Activity Assessment

A study conducted by Xia et al. evaluated the anticancer potential of a series of pyrazolo derivatives against several cancer cell lines. The results indicated that certain modifications led to improved IC50 values compared to standard chemotherapeutics like cisplatin .

Study 2: Inhibition of Kinases

Research focusing on kinase inhibition demonstrated that specific tert-butyl pyrazolo derivatives effectively inhibited Aurora-A kinase with IC50 values comparable to established inhibitors. This positions them as promising candidates for further development in cancer therapeutics .

Q & A

Q. What are the optimal synthetic routes for tert-butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate, and how can reaction conditions be standardized for reproducibility?

Methodological Answer: The synthesis typically involves cyclization of precursors (e.g., bicyclic pyrazolo-pyridine intermediates) under controlled conditions. Key steps include:

  • Cyclization : Use of tert-butyl carbamate-protected intermediates to stabilize reactive groups during ring closure. Solvent choice (e.g., DMF or THF) and temperature (60–100°C) significantly impact yield .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity .
  • Standardization : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) and optimize catalyst loading (e.g., Pd/C for hydrogenation steps) to reduce batch-to-batch variability .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguities in stereochemistry and hydrogen bonding using SHELXL for refinement. For example, the bicyclic pyrazolo-pyridine core often exhibits planar geometry, with tert-butyl groups adopting staggered conformations .
  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ confirms regiochemistry (e.g., methyl groups at C6,6 show singlet peaks at δ 1.4–1.6 ppm). DEPT-135 distinguishes CH₂ groups in the dihydro-pyridine ring .
  • Mass Spectrometry : High-resolution ESI-MS (m/z 295.16 [M+H]⁺) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:

  • Cross-Validation : Compare DFT-optimized structures (B3LYP/6-31G*) with X-ray data to identify torsional mismatches. Adjust force field parameters in molecular dynamics simulations to match crystallographic bond angles .
  • Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., tert-butyl rotation barriers) that may explain deviations between static X-ray and solution-state data .
  • Refinement Tools : Apply SHELX or SIR97 to iteratively refine X-ray models against experimental data, prioritizing low R-factor (<5%) and high electron density fit .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties while maintaining bioactivity?

Methodological Answer:

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at C3 to improve solubility without disrupting the pyrazolo-pyridine core’s binding affinity .
  • Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to enhance bioavailability, followed by enzymatic cleavage in vivo .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with cytochrome P450 enzymes and prioritize derivatives with reduced metabolic liability .

Q. How to design experiments to elucidate the compound’s mechanism of action against specific biological targets?

Methodological Answer:

  • Target Identification : Perform kinome-wide profiling (e.g., kinase inhibition assays at 10 µM) to identify primary targets. Prioritize kinases with <50% residual activity for follow-up .
  • Binding Studies : Use SPR (surface plasmon resonance) to measure KD values. For example, tert-butyl groups may enhance hydrophobic interactions with ATP-binding pockets .
  • Cellular Assays : Combine siRNA knockdown of candidate targets with dose-response studies (IC₅₀) in cancer cell lines to validate on-target effects .

Q. How should researchers address contradictions in toxicity data between in vitro and in vivo studies?

Methodological Answer:

  • Metabolite Profiling : Identify hepatotoxic metabolites (e.g., via LC-MS/MS) generated in vivo but absent in cell culture. Adjust dosing regimens or formulate with CYP450 inhibitors .
  • Species-Specific Effects : Compare toxicity in rodent vs. human hepatocyte models to assess translational relevance. Use humanized mouse models for preclinical validation .

Q. What advanced techniques are recommended for studying the compound’s interaction with lipid membranes or protein targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate membrane insertion using CHARMM36 force fields. The tert-butyl group’s hydrophobicity may enhance bilayer partitioning .
  • Cryo-EM : Resolve binding poses with macromolecular targets (e.g., GPCRs) at near-atomic resolution, leveraging the compound’s rigid bicyclic core for stable complex formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.